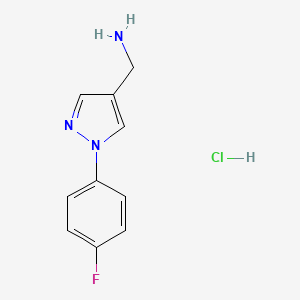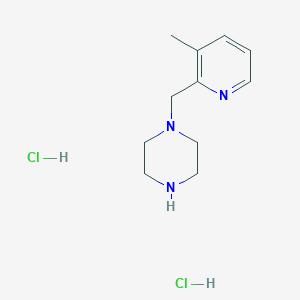
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride
Descripción general
Descripción
The compound “1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride” is a chemical compound with the molecular formula C12H21Cl2N3 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride” consists of 12 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The exact structure would require more detailed information or analysis.Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride” is 278.22 . More detailed physical and chemical properties would require specific experimental data .Aplicaciones Científicas De Investigación
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Synthesis of N-(Pyridin-2-yl)imidates
- Field : Organic Chemistry
- Application : A simple synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
-
Synthesis of N-(Pyridin-2-yl)imidates
- Field : Organic Chemistry
- Application : A simple synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Method : The compounds were synthesized using a variety of chemical reactions .
- Results : The synthesized compounds exhibited a wide range of pharmacological activities .
-
Synthesis of 3-(3-METHYL-PYRIDIN-2-YL)-1-PYRIDIN-3-YL-PROPENONE
- Field : Organic Chemistry
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific synthetic methods for this compound are not provided .
- Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Synthesis of (3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Propiedades
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14;;/h2-4,12H,5-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNZXOWZWTVZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)
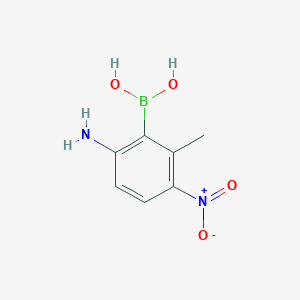
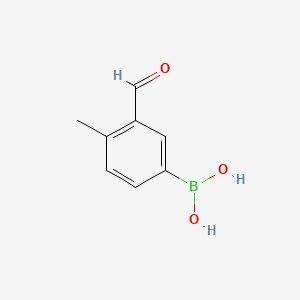
![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
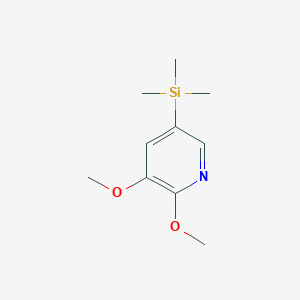
![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)
